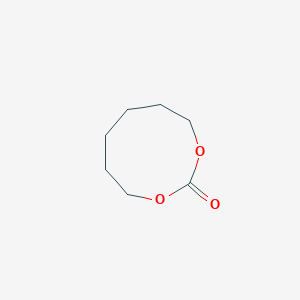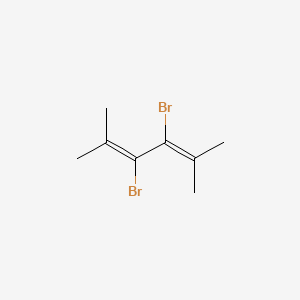![molecular formula C4F9C(O)NHCH2CH2CH2N(CH3)2<br>C10H13F9N2O B14148985 N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide CAS No. 153339-13-0](/img/structure/B14148985.png)
N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is a compound that belongs to the class of amides. It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a nonafluoropentanamide moiety. This compound is known for its unique chemical properties, including high reactivity and stability, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide can be achieved through several methods. One common approach involves the amidation reaction between 3-(dimethylamino)-1-propylamine and a suitable ester or acid chloride of nonafluoropentanoic acid. The reaction is typically carried out in the presence of a catalyst such as lead acetate, which enhances the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale amidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high throughput. The use of less toxic and more cost-effective reactants, such as esters instead of acid chlorides, is preferred to minimize environmental impact and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Polymerization: The compound can undergo radical polymerization, forming polymers with unique properties.
Common Reagents and Conditions
Catalysts: Lead acetate is commonly used as a catalyst in amidation reactions.
Major Products
The major products formed from the reactions of this compound include various substituted amides and polymers with specific functional properties .
Applications De Recherche Scientifique
N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The dimethylamino group provides pH responsiveness, allowing the compound to undergo conformational changes in different pH environments. This property is particularly useful in drug delivery systems, where the compound can release its payload in response to specific physiological conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: Similar in structure but lacks the nonafluoropentanamide moiety.
N-[3-(dimethylamino)propyl]hexadecanamide: Contains a longer alkyl chain, resulting in different physical and chemical properties.
Uniqueness
N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is unique due to its nonafluorinated structure, which imparts high stability and reactivity. This makes it particularly valuable in applications requiring robust and durable materials .
Propriétés
Numéro CAS |
153339-13-0 |
|---|---|
Formule moléculaire |
C4F9C(O)NHCH2CH2CH2N(CH3)2 C10H13F9N2O |
Poids moléculaire |
348.21 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide |
InChI |
InChI=1S/C10H13F9N2O/c1-21(2)5-3-4-20-6(22)7(11,12)8(13,14)9(15,16)10(17,18)19/h3-5H2,1-2H3,(H,20,22) |
Clé InChI |
LSTORYFJUHQATM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(4-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14148909.png)
![4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14148915.png)
![5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14148923.png)
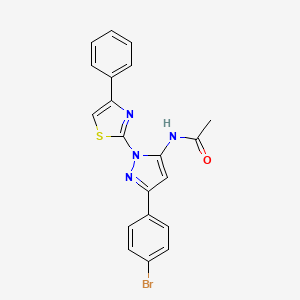
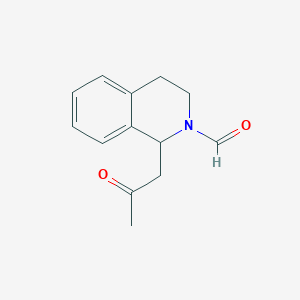
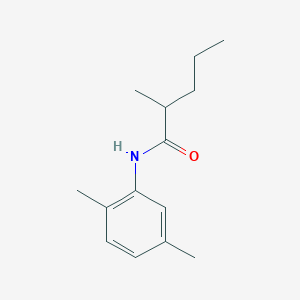

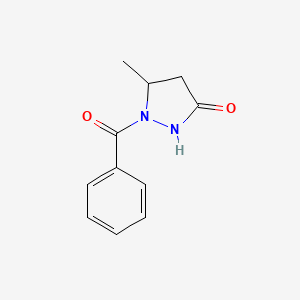
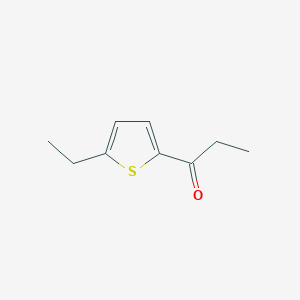

![N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14148970.png)
